7-Methoxyquinoline-3-carbaldehyde
Description
7-Methoxyquinoline-3-carbaldehyde (CAS: 72808-91-4) is a quinoline derivative characterized by a methoxy (-OCH₃) group at position 7 and an aldehyde (-CHO) group at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing antimicrobial and antioxidant agents. Its synthesis typically involves nucleophilic substitution reactions starting from halogenated precursors, such as 2-chloro-7-methoxyquinoline-3-carbaldehyde, achieving yields up to 62% .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
7-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-10-3-2-9-4-8(7-13)6-12-11(9)5-10/h2-7H,1H3 |
InChI Key |
WBGGEFMEZDJKID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in this compound is electron-donating, enhancing resonance stabilization of the quinoline ring. In contrast, chloro (-Cl) substituents (e.g., in 7-Chloro-2-methoxyquinoline-3-carbaldehyde) are electron-withdrawing, increasing electrophilicity at the aldehyde group and improving antibacterial efficacy . Positional Isomerism: Moving the methoxy group from position 7 (as in the parent compound) to position 6 (e.g., 2-Chloro-6-methoxyquinoline-3-carbaldehyde) alters steric and electronic interactions, impacting binding to biological targets .
Physicochemical Properties Solubility: Methoxy-substituted derivatives generally exhibit higher solubility in polar solvents compared to chloro analogs due to reduced hydrophobicity. For instance, this compound dissolves readily in ethanol and DMSO, whereas 7-chloro derivatives require DMF or DCM . Stability: Chloro-substituted compounds (e.g., 7-Chloro-2-ethoxyquinoline-3-carbaldehyde) are more stable under acidic conditions but prone to hydrolysis in basic media .
Biological Activity Antimicrobial Efficacy: Chloro derivatives (e.g., 7-Chloro-2-methoxyquinoline-3-carbaldehyde) demonstrate superior antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to methoxy analogs (MIC: 32 µg/mL), attributed to enhanced electrophilicity . Antioxidant Potential: Methoxy groups contribute to radical scavenging activity, making this compound a candidate for antioxidant applications .
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